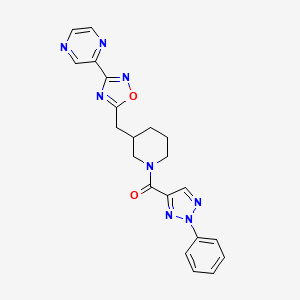![molecular formula C20H25ClN2O2 B2488057 (1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride CAS No. 1052076-49-9](/img/structure/B2488057.png)
(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride" often involves complex reactions, including acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group presence and hydride transfer mechanisms (T. Yokoyama, 2015). Additionally, the synthesis may engage with dehydration reactions, particularly relevant to derivatives of methanol and related compounds (H. Bateni & C. Able, 2018).
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within the molecule, which is crucial for predicting the physical and chemical properties. For compounds like benzimidazoles and imidazoles, the structure-activity relationship has been extensively studied, indicating a strong correlation between molecular structures and biological activity (M. Boča, R. Jameson, & W. Linert, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be quite diverse, including the ability to undergo various organic transformations. These properties are often dictated by the functional groups present in the molecule. For instance, the presence of the benzimidazole group may offer unique reactivity patterns, including participation in redox reactions, which can be exploited in the development of new drugs or materials (S. Saganuwan, 2020).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and stability, are crucial for its handling and application in various domains. While specific data on "(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride" may not be directly available, understanding the physical properties of similar compounds can provide insights. The solubility in different solvents, thermal stability, and phase behavior under various conditions are important parameters (U. Domańska, M. Wlazło, & M. Karpińska, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, and other reagents, are integral to understanding the compound's behavior in chemical processes. These properties are influenced by the molecule's structure, particularly the electronic environment of the functional groups. Studies on similar compounds have shown a range of chemical behaviors, from high reactivity in electrophilic substitution reactions to stability under reducing and oxidizing conditions (M. Govindaraju et al., 2012).
Aplicaciones Científicas De Investigación
Mechanisms of Interaction and Degradation
One area of research related to compounds with similar structures or functional groups involves the study of mechanisms of interaction and degradation in environmental contexts. For example, studies on the degradation of ether compounds, like methyl tert-butyl ether (MTBE), shed light on the environmental fate of such chemicals, including their biodegradability under various redox conditions and the formation of intermediates like tert-butyl alcohol (TBA) (Schmidt et al., 2004). These insights are crucial for evaluating the environmental impact and degradation pathways of complex organic compounds, potentially including (1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride.
Catalysis and Synthesis
Another significant area of research involves the catalytic properties and synthetic applications of compounds with related structures. For instance, heteropoly acids have been explored as catalysts in the synthesis of MTBE, highlighting the role of such compounds in facilitating chemical reactions, including those involving ethers and alcohols (Bielański et al., 2003). This line of research points to the potential use of (1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride and similar compounds in catalysis and organic synthesis, leveraging their structural features for specific reaction mechanisms.
Environmental and Health Implications
Research on the environmental and health implications of related compounds, such as the occurrence, fate, and behavior of parabens and chlorophenols, provides critical insights into the safety, toxicity, and regulatory aspects of using complex organic chemicals (Haman et al., 2015); (Peng et al., 2016). Understanding the environmental persistence, bioaccumulation potential, and toxicological profiles of these compounds is essential for assessing the risks and benefits of (1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride in scientific research and its broader applications.
Mecanismo De Acción
Target of action
Benzimidazoles and imidazoles often target enzymes or receptors in cells. For example, some benzimidazoles are known to inhibit the function of beta-tubulin, an important protein in the cytoskeleton .
Mode of action
These compounds typically work by binding to their target and altering its function. This can inhibit the target’s normal activity, change the way it interacts with other molecules, or cause it to become more or less active .
Biochemical pathways
The specific pathways affected would depend on the exact target of the compound. For example, if the compound targets an enzyme involved in DNA synthesis, it could affect the cell cycle and cell division .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzimidazoles and imidazoles can vary widely depending on their specific chemical structure. Some are well absorbed in the gastrointestinal tract, while others may require injection. They can be metabolized in the liver and excreted in the urine or feces .
Result of action
The effects of these compounds at the molecular and cellular level can include changes in cell function, cell death, or changes in the behavior of a whole organism, depending on the specific compound and its target .
Action environment
The efficacy and stability of these compounds can be influenced by factors such as pH, temperature, and the presence of other chemicals. Some may be more effective in acidic environments, while others may be more stable at certain temperatures .
Propiedades
IUPAC Name |
[1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-15-9-10-17(13-16(15)2)24-12-6-5-11-22-19-8-4-3-7-18(19)21-20(22)14-23;/h3-4,7-10,13,23H,5-6,11-12,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAORGXLCJVKHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2487981.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2487982.png)
![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2487985.png)
![1-(naphthalen-2-ylmethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2487986.png)
![2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2487988.png)
![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2487989.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2487992.png)
![1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2487993.png)


